molecular formula C25H26FN5O3S B2585185 2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1359310-94-3

2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2585185
CAS RN: 1359310-94-3
M. Wt: 495.57
InChI Key: TYKRMGAQLAFYQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[4,3-d]pyrimidine ring, which is a type of nitrogen-containing heterocyclic compound. These types of compounds often have interesting chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group might make it more reactive, while the acetamide group could influence its solubility in different solvents .

Scientific Research Applications

Anticancer Activity

Compounds derived from the pyrimidine ring, including those structurally related to the specified chemical, have shown promising anticancer activity. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized and exhibited appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Radioligands for Imaging

Novel pyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical , have been reported as selective ligands of the translocator protein (18 kDa) and used in positron emission tomography (PET) imaging to study neuroinflammation (Dollé et al., 2008).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have exhibited significant antioxidant activity, demonstrating the potential of these compounds in combating oxidative stress (Chkirate et al., 2019).

Antimicrobial Properties

Some new heterocyclic compounds containing a sulfonamido moiety, which could be structurally related to the specified chemical, have been synthesized and showed high antibacterial activities, suggesting their potential as antibacterial agents (Azab et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology .

properties

IUPAC Name

2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(2)29-31)28-25(30(24(23)33)14-18-7-5-6-8-20(18)34-3)35-15-21(32)27-13-17-9-11-19(26)12-10-17/h5-12H,4,13-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRMGAQLAFYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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